molecular formula C11H12FNO B14886792 4-(2-Fluorophenyl)piperidin-2-one

4-(2-Fluorophenyl)piperidin-2-one

Cat. No.: B14886792
M. Wt: 193.22 g/mol
InChI Key: TWYMIJICFNICHK-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)piperidin-2-one is a chemical compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)piperidin-2-one typically involves the reaction of 2-fluorobenzylamine with a suitable ketone under specific conditions. One common method includes the use of a palladium-catalyzed hydrogenation reaction . The reaction conditions often involve the use of solvents such as ethanol and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields . This method can be optimized to produce large quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)piperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction can produce a fully saturated piperidine ring .

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)piperidin-2-one involves its interaction with specific molecular targets. For instance, it may act on neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects in neurological conditions . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)piperidin-2-one: Similar in structure but with a different position of the fluorine atom.

    4-(2-Chlorophenyl)piperidin-2-one: Contains a chlorine atom instead of fluorine.

    4-(2-Methylphenyl)piperidin-2-one: Contains a methyl group instead of fluorine.

Uniqueness

4-(2-Fluorophenyl)piperidin-2-one is unique due to the presence of the fluorine atom at the 2-position of the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This specific substitution pattern can enhance its potency and selectivity in various applications .

Properties

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

IUPAC Name

4-(2-fluorophenyl)piperidin-2-one

InChI

InChI=1S/C11H12FNO/c12-10-4-2-1-3-9(10)8-5-6-13-11(14)7-8/h1-4,8H,5-7H2,(H,13,14)

InChI Key

TWYMIJICFNICHK-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)CC1C2=CC=CC=C2F

Origin of Product

United States

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